

Application Notes and Protocols for 6-Chloro-2phenylquinolin-4-ol

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Compound of Interest		
Compound Name:	6-Chloro-2-phenylquinolin-4-ol	
Cat. No.:	B091939	Get Quote

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Introduction

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline class.[1] Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides an overview of the potential applications of **6-Chloro-2-phenylquinolin-4-ol**, along with detailed protocols for its experimental use in research settings. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Property	- Value	Source
Molecular Formula	C15H10CINO	[1]
Molecular Weight	255.70 g/mol	[1]
IUPAC Name	6-chloro-2-phenyl-1H-quinolin- 4-one	[1]
CAS Number	17282-72-3	

Biological Activities and Potential Applications



6-Chloro-2-phenylquinolin-4-ol and related quinoline compounds have demonstrated a range of biological activities, suggesting their potential application in several areas of research and drug development.

Anticancer Activity

Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2]

Mechanisms of Action:

- PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway
 is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[3]
 Quinoline derivatives have been developed as inhibitors of PI3K, blocking its catalytic activity
 and downstream signaling.[3][4]
- Tyrosine Kinase Inhibition (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a
 key target in cancer therapy due to its role in cell proliferation.[5] Quinoline-based
 compounds can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for
 binding to the kinase domain.[5]
- Tubulin Polymerization Inhibition: Several quinoline derivatives inhibit tubulin polymerization, a crucial process for mitotic spindle formation during cell division.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[2][6]

Quantitative Data on Related Quinoline Derivatives (In Vitro):



Compound	Cell Line	IC50 (µM)	Reference
N-phenyl-6-chloro-4- hydroxy-2-quinolone- 3-carboxamide derivative 19	Caco-2	17.0	[7]
N-phenyl-6-chloro-4- hydroxy-2-quinolone- 3-carboxamide derivative 19	HCT-116	5.3	[7]
N-phenyl-6-chloro-4- hydroxy-2-quinolone- 3-carboxamide derivative 21	Caco-2	18.9	[7]
N-phenyl-6-chloro-4- hydroxy-2-quinolone- 3-carboxamide derivative 21	HCT-116	4.9	[7]
Quinoline Derivative 5a	MCF-7	GI ₅₀ = 25-82 nM	[5][8]
Quinoline Derivative 5a	A-549	GI50 = 25-82 nM	[5][8]
Quinoline Derivative 6d	EGFR	IC ₅₀ = 0.18	[9]
Quinoline Derivative 8b	EGFR	IC ₅₀ = 0.08	[9]

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents. Their mechanism often involves the inhibition of essential bacterial enzymes.

Mechanism of Action:



 DNA Gyrase and Topoisomerase IV Inhibition: Quinolones can inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and managing the topological state of DNA. This inhibition leads to disruptions in DNA synthesis and ultimately bacterial cell death.

Quantitative Data on Related Quinoxaline Derivatives (In Vitro):

Compound	Bacterial Strain	MIC (μg/mL)	Reference
Quinoxaline derivative 5p	S. aureus	4	[10]
Quinoxaline derivative 5p	B. subtilis	8	[10]
Quinoxaline derivative 5p	MRSA	8	[10]
Quinoxaline derivative 5p	E. coli	4	[10]

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of **6-Chloro-2-phenylquinolin-4-ol**. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of **6-Chloro-2-phenylquinolin-4-ol** on the viability of cancer cell lines.

Materials:

- 6-Chloro-2-phenylquinolin-4-ol
- Cancer cell lines (e.g., MCF-7, A549, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)



- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **6-Chloro-2-phenylquinolin-4-ol** in complete medium. Remove the old medium from the wells and add 100 μL of the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

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